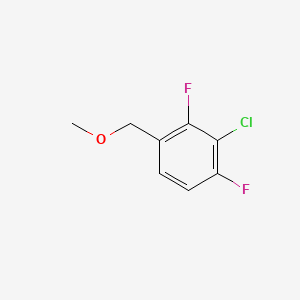

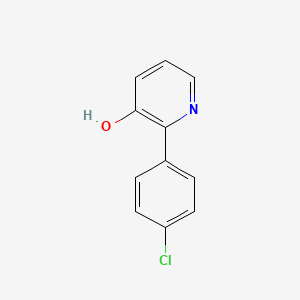

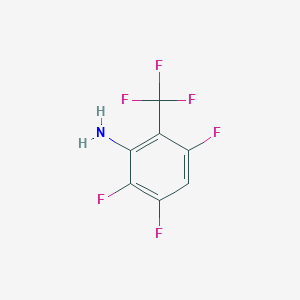

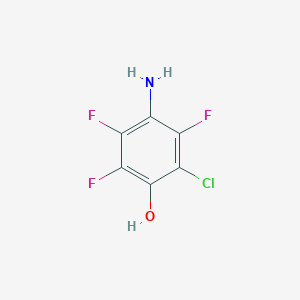

4-Amino-2-chloro-3,5,6-trifluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

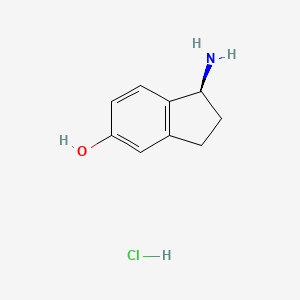

4-Amino-2-chloro-3,5,6-trifluorophenol, commonly referred to as ACTF, is an aromatic compound with a wide range of applications in the scientific community. It is a highly versatile compound, with a wide range of uses in the laboratory, ranging from synthesis and research to biomedical applications. ACTF is a colorless solid with a melting point of 153-155°C. It is soluble in many organic solvents including ethanol, acetone, and ethyl acetate. It is also soluble in aqueous solutions of alkali hydroxides and carbonates.

Mechanism of Action

ACTF acts as an electron-withdrawing group in organic reactions. This property allows it to act as an acid catalyst in the formation of carbon-carbon bonds. It is also used as an intermediate in the synthesis of various heterocyclic compounds, such as quinolines and pyridines. Furthermore, it can be used as a reagent in the synthesis of fluorinated drugs and pharmaceuticals.

Biochemical and Physiological Effects

ACTF has been found to have a number of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial properties, making it a potential treatment for fungal and bacterial infections. In addition, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. It has also been shown to possess antiviral properties, making it a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

The main advantage of using ACTF in laboratory experiments is its versatility. It can be used in a variety of organic reactions, including the synthesis of heterocyclic compounds, fluorinated drugs, and pharmaceuticals. In addition, it has been found to possess a number of biochemical and physiological effects, making it a potential treatment for various infections and ailments.

The main limitation of using ACTF in laboratory experiments is its toxicity. It is a highly toxic compound and should be handled with extreme caution. In addition, it should not be used in experiments involving human subjects or animals.

Future Directions

The future of ACTF in the laboratory is promising. It is a highly versatile compound with a wide range of applications in the scientific community. It is being actively studied for its potential use in the synthesis of various heterocyclic compounds, fluorinated drugs, and pharmaceuticals. In addition, its biochemical and physiological effects are being explored for potential use in the treatment of various infections and ailments. Finally, its toxicity is being studied in order to develop safer methods of handling and using the compound.

Synthesis Methods

ACTF can be synthesized from 4-amino-2-chloro-3,5-difluorobenzaldehyde and trifluoroacetic acid in a three-step process. The first step involves the reaction of the aldehyde with trifluoroacetic anhydride in the presence of a base, such as sodium ethoxide, to produce the corresponding trifluoroacetal. The second step involves the reaction of the trifluoroacetal with an excess of trifluoroacetic acid in the presence of a base, such as sodium ethoxide, to produce the corresponding trifluoroacetate. The third step involves the reaction of the trifluoroacetate with aqueous sodium hydroxide to produce ACTF.

Scientific Research Applications

ACTF is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and pyridines. It is also used in the synthesis of fluorinated drugs and pharmaceuticals. In addition, ACTF is used in the synthesis of fluorescent dyes and polymers.

properties

IUPAC Name |

4-amino-2-chloro-3,5,6-trifluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-1-2(8)5(11)3(9)4(10)6(1)12/h12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYQAWAAWZLOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)O)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.